Heptane-d16 (C7D16) is a fully deuterated, linear aliphatic solvent utilized in advanced analytical and materials science workflows. With a boiling point of 98 °C and a typical isotopic purity of >99 atom % D, it serves as a non-polar medium for Small-Angle Neutron Scattering (SANS) and Nuclear Magnetic Resonance (NMR) spectroscopy . Unlike its hydrogenated counterpart, heptane-d16 possesses a high scattering length density (SLD), making it a highly effective continuous phase for contrast-matching experiments involving hydrogen-rich polymers, reverse micelles, and nanoparticles [1]. Its intermediate volatility positions it as a highly processable alternative to lighter or heavier deuterated alkanes, balancing thermal stability during elevated-temperature assays with facile post-experiment solvent removal .
Substituting heptane-d16 with undeuterated n-heptane completely compromises neutron scattering and 1H-NMR assays; the hydrogenated solvent yields a near-zero SLD that provides no structural contrast in SANS and produces massive proton signals that obscure the critical 0.8–2.0 ppm aliphatic region in NMR[1]. While other deuterated alkanes offer similar spectroscopic transparency, they fail on thermal processability. Hexane-d14 (boiling point ~68 °C) is highly volatile for elevated-temperature studies (e.g., analyzing polyolefins at 70–80 °C), risking sample boiling and NMR tube overpressurization . Conversely, octane-d18 (boiling point ~125 °C) requires harsh vacuum conditions for post-assay solvent removal, risking the degradation or loss of volatile analytes. Heptane-d16 provides the specific 98 °C thermal window required to balance high-temperature stability with efficient recovery.
In SANS analysis of complex fluids, the continuous phase must provide sufficient contrast against the dispersed phase. Heptane-d16 delivers a high scattering length density (SLD), creating a massive contrast difference when analyzing hydrogenated solutes like AOT surfactants or urea clusters [1]. In direct comparisons, substituting undeuterated n-heptane (which has an SLD near zero) with heptane-d16 is required to make the entire hydrogenated aggregate visible to the neutron beam, allowing for precise determination of micelle core radii and shape fluctuations [2].
| Evidence Dimension | Neutron scattering contrast (SLD) |
| Target Compound Data | High SLD (enables full visibility of hydrogenated aggregates) |
| Comparator Or Baseline | Undeuterated n-heptane (Near-zero SLD, poor contrast) |
| Quantified Difference | Massive increase in scattering intensity and contrast difference (Δρ) |
| Conditions | SANS of AOT/urea reverse micelles in a continuous oil phase at 25 °C |
Essential for materials scientists who need to resolve the nanoscale structure of hydrogenated polymers or micelles in a non-polar solvent.
The thermal operating window of a deuterated solvent dictates its utility in temperature-dependent assays. Heptane-d16 features a boiling point of 98 °C, providing a stable liquid phase for assays conducted at 70–80 °C . When compared to hexane-d14 (boiling point 68 °C), heptane-d16 offers 30 °C of additional thermal headroom, preventing solvent boiling and pressure build-up. Compared to octane-d18 (boiling point 125 °C), it evaporates 27 °C lower, significantly accelerating post-experiment sample recovery under vacuum without requiring excessive heating .
| Evidence Dimension | Boiling point / Thermal operating window |
| Target Compound Data | 98 °C |
| Comparator Or Baseline | Hexane-d14 (68 °C) and Octane-d18 (125 °C) |
| Quantified Difference | +30 °C thermal headroom vs hexane-d14; -27 °C easier evaporation vs octane-d18 |
| Conditions | High-temperature spectroscopy and post-assay solvent removal under vacuum |
Allows laboratories to safely conduct high-temperature analyses of non-polar polymers while ensuring rapid, non-destructive solvent removal.
For the structural elucidation of highly non-polar analytes, the solvent must not obscure the aliphatic region. Commercial heptane-d16 is synthesized at >99 atom % D isotopic purity, effectively eliminating the massive proton multiplets that would otherwise dominate the 0.8–2.0 ppm region . Using undeuterated heptane as a baseline results in complete signal overlap with the solute's aliphatic backbone, rendering quantitative 1H-NMR impossible without complex solvent-suppression techniques.
| Evidence Dimension | 1H-NMR background signal in the 0.8-2.0 ppm region |
| Target Compound Data | >99% signal reduction (flat baseline) |
| Comparator Or Baseline | Undeuterated n-heptane (Massive overlapping multiplet signals) |
| Quantified Difference | >99 atom % D isotopic purity eliminates solvent interference |
| Conditions | 1H-NMR spectroscopy of non-polar aliphatic solutes |
Crucial for the accurate integration and purity quantification of aliphatic compounds, lipids, and polyolefins.
Directly leveraging its high scattering length density, heptane-d16 functions as a highly effective non-polar continuous phase for Small-Angle Neutron Scattering (SANS) studies of AOT surfactants, urea clusters, and water-in-oil microemulsions, providing the necessary contrast to resolve nanoscale core structures [1].
Utilizing its 98 °C boiling point, heptane-d16 serves as a highly functional solvent for the 1H-NMR analysis of non-polar polymers and heavy crude oil fractions at elevated temperatures (70–80 °C), where lighter deuterated alkanes like hexane-d14 would boil and overpressurize the sample tube.
Heptane-d16 is utilized in high-pressure SANS to study surfactant aggregation in scCO2/alkane blends, where its specific phase behavior and high neutron contrast against hydrogenated monomers are required for accurate structural modeling [2].
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